molecular formula C16H15F3N2O4 B11476067 Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(phenylamino)-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(phenylamino)-, ethyl ester

Cat. No.: B11476067
M. Wt: 356.30 g/mol
InChI Key: SGQYMLVITVAZFX-UHFFFAOYSA-N
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Description

Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(phenylamino)-, ethyl ester is a complex organic compound with a unique structure that includes trifluoromethyl, furan, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(phenylamino)-, ethyl ester typically involves multiple steps, including the introduction of trifluoromethyl, furan, and phenyl groups into the propanoic acid backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(phenylamino)-, ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(phenylamino)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(phenylamino)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3,3,3-trifluoro-: A simpler compound with similar trifluoromethyl groups.

    3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Another compound with trifluoromethyl groups but different structural features.

Uniqueness

Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(phenylamino)-, ethyl ester is unique due to its combination of trifluoromethyl, furan, and phenyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H15F3N2O4

Molecular Weight

356.30 g/mol

IUPAC Name

ethyl 2-anilino-3,3,3-trifluoro-2-(furan-2-carbonylamino)propanoate

InChI

InChI=1S/C16H15F3N2O4/c1-2-24-14(23)15(16(17,18)19,20-11-7-4-3-5-8-11)21-13(22)12-9-6-10-25-12/h3-10,20H,2H2,1H3,(H,21,22)

InChI Key

SGQYMLVITVAZFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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